
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound with notable applications in various scientific fields. The compound contains a cyclopropyl ring, an oxopyridazinone moiety, and a methylpyridinyl group, contributing to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, starting from readily available precursors. A common synthetic route involves the cyclization of appropriate precursors to form the pyridazinone core, followed by subsequent functionalization steps to introduce the cyclopropyl and acetamide groups. The synthesis typically requires specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres, to ensure the desired product's formation with high yield and purity.
Industrial Production Methods: Industrial-scale production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide involves optimizing the synthetic route for scalability. This may include using cost-effective reagents, streamlining the purification processes, and employing continuous-flow reactors to enhance reaction efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be employed to modify its structure for specific applications or to study its reactivity under different conditions.
Common Reagents and Conditions: Oxidation reactions typically utilize reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction reactions might involve reagents like sodium borohydride or catalytic hydrogenation. Substitution reactions can occur with halogenating agents or nucleophiles under suitable conditions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or keto derivatives, while reduction can lead to more saturated compounds. Substitution reactions might introduce new functional groups, such as halogens or alkyl groups, at specific positions on the molecule.
Applications De Recherche Scientifique
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide has applications in various scientific domains due to its unique chemical structure and reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical space and develop novel materials.
Biology: The compound's biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes. It may also serve as a lead compound for drug discovery.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological pathways, making it relevant in the treatment of diseases such as cancer or metabolic disorders.
Industry: It may be utilized in the development of new materials with specific properties, such as catalysts, sensors, or polymers.
Mécanisme D'action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide exerts its effects involves specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or stability. These interactions can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Pathways Involved: The compound's effects might be mediated through pathways such as oxidative stress response, inflammation, or apoptosis. Its interaction with key regulatory proteins can influence these pathways, resulting in specific biological outcomes.
Comparaison Avec Des Composés Similaires
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
2-(3-cyclopropyl-4-methyl-6-oxopyridazin-1(6H)-yl)acetamide
N-(4-methylpyridin-2-yl)acetamide
Uniqueness: The presence of both the cyclopropyl and methylpyridinyl groups distinguishes it from other pyridazinone derivatives. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This article provides a comprehensive overview of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds. The unique structure and properties of this compound make it an interesting subject for further research and development.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-7-16-13(8-10)17-14(20)9-19-15(21)5-4-12(18-19)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLFKJJQDFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
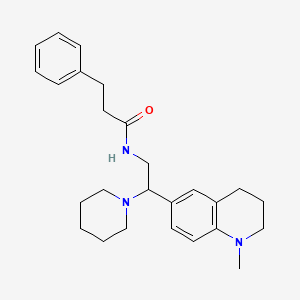
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2575396.png)
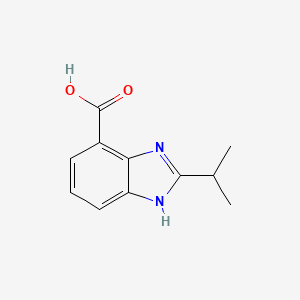
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
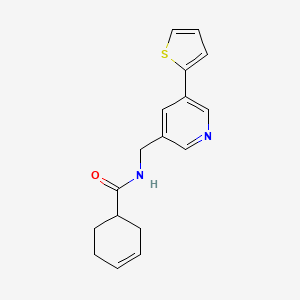
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)
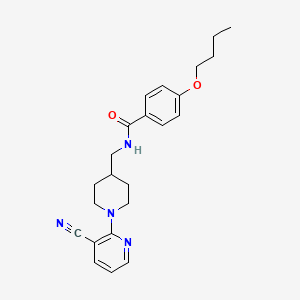
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)

![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)
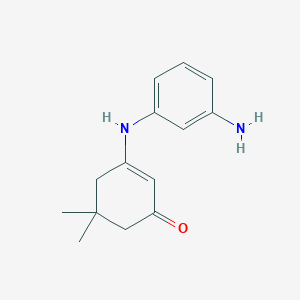
![5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2575413.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol](/img/structure/B2575415.png)
